
N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of diseases such as cancer.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species. Other effects of this compound include the modulation of gene expression and the inhibition of cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for the development of new cancer therapies. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause cytotoxicity and cell death in non-cancerous cells.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One area of research that holds promise is the development of new cancer therapies based on this compound. Another area of research is the investigation of the mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound. Further studies are also needed to determine the optimal dosage and administration of this compound for different applications.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves a multi-step process that has been described in detail in scientific literature. The starting materials for the synthesis include tert-butylamine, 2-chlorobenzoyl chloride, and 2-hydroxy-7-methylquinoline. The final product is obtained through a series of reactions that involve the formation of intermediates such as N-(tert-butyl)-2-chlorobenzamide and N-(tert-butyl)-2-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been studied for its potential applications in scientific research. One area of research where this compound has been investigated is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Other areas of research where this compound has been explored include inflammation, neurodegenerative diseases, and infectious diseases.
Propiedades
IUPAC Name |
N-tert-butyl-2-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-14-9-10-15-12-16(20(26)24-19(15)11-14)13-25(22(2,3)4)21(27)17-7-5-6-8-18(17)23/h5-12H,13H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPSJIFYNQUVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=CC=C3Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

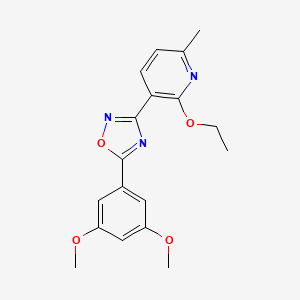
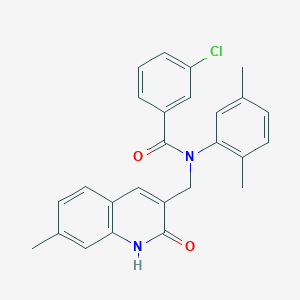
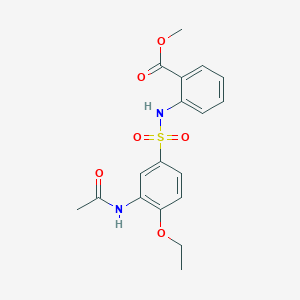

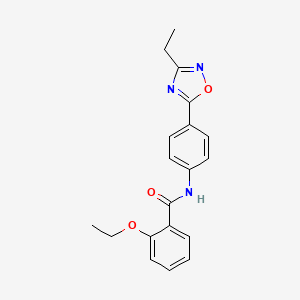
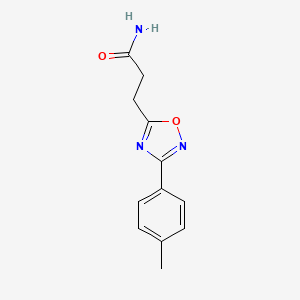
![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7699186.png)
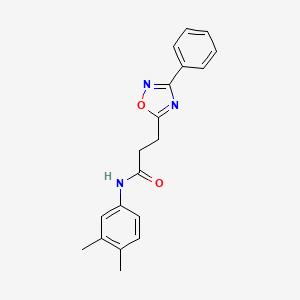


![N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699205.png)


